N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE
Overview
Description
N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group attached to the pyridine ring and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE typically involves the reaction of 6-formylpyridine with 2,2-dimethylpropanamide under specific conditions. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-carboxypyridine-2-yl-2,2-dimethylpropanamide.
Reduction: 6-hydroxymethylpyridine-2-yl-2,2-dimethylpropanamide.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a formyl group.
N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide: Contains a chlorine atom instead of a formyl group.
N-(6-hydroxypyridin-2-yl)-2,2-dimethylpropanamide: Features a hydroxyl group in place of the formyl group.
Uniqueness
N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .
Biological Activity
N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS Number: 372948-82-8) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a formyl group attached to a pyridine ring and a pivalamide moiety, which contributes to its unique reactivity and interactions with biological macromolecules.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.24 g/mol
- CAS Number : 372948-82-8
Synthesis
The synthesis of this compound typically involves the reaction of 6-formylpyridine with 2,2-dimethylpropanamide in the presence of solvents like dichloromethane or tetrahydrofuran (THF), often using catalysts such as triethylamine under elevated temperatures. This method allows for the formation of the desired product with good yield and purity.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. The formyl group can interact covalently with nucleophilic sites on enzymes, leading to modulation of their activity. Such interactions are crucial in drug design, particularly for targeting specific enzymes involved in disease pathways.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. The compound has been investigated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This activity is likely due to its ability to interfere with key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Research has indicated that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This suggests a broader therapeutic application in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic amino acids in proteins, altering their function.
- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.
These interactions may lead to significant changes in enzyme kinetics and protein functions, making this compound a valuable candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-(6-Methylpyridin-2-YL)PIVALAMIDE | Similar structure without formyl group | Limited biological studies |
N-(6-Chloropyridin-2-YL)PIVALAMIDE | Contains chlorine instead of formyl | Antimicrobial properties reported |
N-(6-Hydroxypyridin-2-YL)PIVALAMIDE | Hydroxyl group replaces formyl | Potential antioxidant activity |
This compound stands out due to its unique reactivity profile attributed to the formyl group, which enhances its potential as a therapeutic agent compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Anticancer Activity :
- A study demonstrated that treatment with this compound resulted in significant inhibition of proliferation in breast cancer cell lines, suggesting its potential as a novel anticancer agent.
-
Enzyme Inhibition :
- Research investigating its role as an enzyme inhibitor showed that it effectively inhibited enzymes involved in metabolic pathways associated with cancer and inflammation.
-
Anti-inflammatory Effects :
- In vivo models indicated that administration of this compound led to a marked reduction in inflammation markers, supporting its use in inflammatory conditions.
Properties
IUPAC Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJATMNDDRQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432821 | |
Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372948-82-8 | |
Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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